![molecular formula C11H16N2O2 B13592856 4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
4-[2-[(Aminooxy)methyl]phenyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[(Aminooxy)methyl]phenyl]morpholine is a chemical compound that belongs to the class of substituted phenylmorpholines. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a morpholine ring attached to a phenyl group, which is further substituted with an aminooxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(Aminooxy)methyl]phenyl]morpholine typically involves the reaction of 2-(aminomethyl)phenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
4-[2-[(Aminooxy)methyl]phenyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted phenylmorpholine derivatives. These products have diverse applications in medicinal chemistry and material science .
科学研究应用
4-[2-[(Aminooxy)methyl]phenyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 4-[2-[(Aminooxy)methyl]phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 4-[2-[(Aminooxy)methyl]phenyl]morpholine include other substituted phenylmorpholines such as:
- 2-phenylmorpholine
- 2-phenyl-3-methylmorpholine (phenmetrazine)
- 2-phenyl-3,4-dimethylmorpholine (phendimetrazine)
- 2-phenyl-5-methylmorpholine (isophenmetrazine)
Uniqueness
What sets this compound apart from these similar compounds is the presence of the aminooxy group, which imparts unique reactivity and biological activity. This functional group allows for specific interactions with enzymes and other biomolecules, making it a valuable tool in biochemical research and drug development .
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
O-[(2-morpholin-4-ylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C11H16N2O2/c12-15-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-9,12H2 |
InChI 键 |
FUVHKDOPZUPARA-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=CC=C2CON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


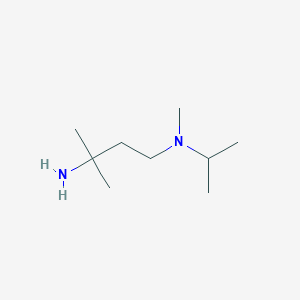

![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)

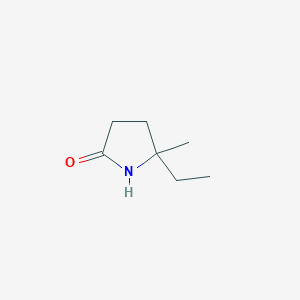

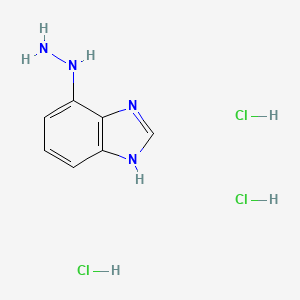
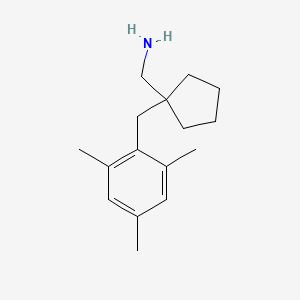
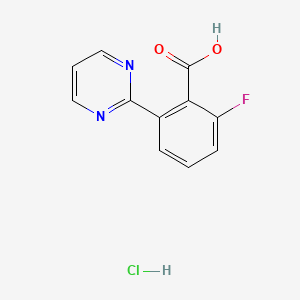
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)
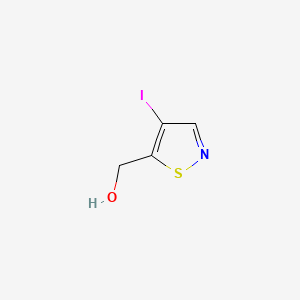
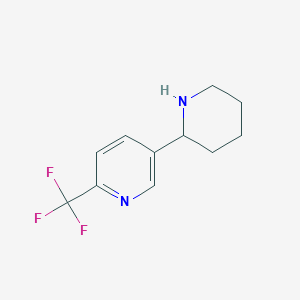
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)

